Positional Isomerism as a Decisive Factor in Aromatase Inhibitor Development
The ortho-substituted benzonitrile moiety in 2-(1H-Indol-1-yl)benzonitrile provides a distinct structural scaffold that is fundamentally different from its para-substituted analog (4-(1H-Indol-1-yl)benzonitrile), a key precursor to the aromatase inhibitor letrozole . While the para-isomer has demonstrated an IC50 of 11.5 nM for CYP19 inhibition when further derivatized [1], the ortho-isomer serves as an alternative scaffold for exploring new chemical space in aromatase inhibitor design. The substitution pattern directly impacts the spatial orientation of the pharmacophore, which is critical for target binding.
| Evidence Dimension | Positional Isomerism & Biological Activity (Derivatized Scaffold) |
|---|---|
| Target Compound Data | Ortho-substituted benzonitrile scaffold |
| Comparator Or Baseline | Para-substituted analog (4-(1H-Indol-1-yl)benzonitrile) |
| Quantified Difference | The para-isomer scaffold, when derivatized to 4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile, achieves an IC50 of 11.5 nM against CYP19. The ortho-isomer offers an alternative chemical space for optimization. |
| Conditions | In vitro aromatase (CYP19) inhibition assay. |
Why This Matters
This positional difference dictates the compound's utility in SAR studies, meaning researchers cannot substitute the para-isomer for the ortho-isomer when exploring novel chemical series.
- [1] Lézé, M.-P. et al. Bioorg. Med. Chem. Lett. 2008, 18 (16), 4713–4715. View Source
